Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate
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Overview
Description
Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate is an organic compound with the molecular formula C5H9BrN2O2 and a molecular weight of 209.04 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Scientific Research Applications
Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 2-bromoacetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of 2-bromoacetaldehyde, followed by elimination of water to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include oxides and other higher oxidation state compounds.
Reduction Reactions: Products include hydrazine derivatives and reduced forms of the original compound.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-chloroethylidene)-1-hydrazinecarboxylate: This compound has a chlorine atom instead of bromine and exhibits different reactivity and biological activity.
Ethyl 2-(2-iodoethylidene)-1-hydrazinecarboxylate: The presence of an iodine atom imparts unique properties to the compound, such as increased molecular weight and different reactivity patterns.
Ethyl 2-(2-fluoroethylidene)-1-hydrazinecarboxylate: The fluorine atom in this compound leads to different chemical and biological properties compared to the bromine-containing compound.
Properties
IUPAC Name |
ethyl N-[(E)-2-bromoethylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKENZCBNZGXLMI-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C/CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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